molecular formula C6H9ClN2O2 B6607677 5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride CAS No. 2839139-16-9

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride

Cat. No.: B6607677
CAS No.: 2839139-16-9
M. Wt: 176.60 g/mol
InChI Key: FFCZOBQPMNGHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazoles are known for their versatility and are key components in various functional molecules used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and heterocycles .

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale synthesis using environmentally conscious conditions. These methods provide high product yields and allow for the reuse of catalysts .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.

    Reduction: Reducing agents are used to convert the compound into its reduced form.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

    Histidine: An essential amino acid with an imidazole side chain.

    Purine: A heterocyclic aromatic organic compound with an imidazole ring fused to a pyrimidine ring.

    Histamine: A biogenic amine derived from histidine, involved in local immune responses.

Uniqueness

5-ethyl-1H-imidazole-2-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike other imidazole derivatives, this compound has a unique combination of functional groups that make it suitable for specific applications in research and industry .

Properties

IUPAC Name

5-ethyl-1H-imidazole-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2.ClH/c1-2-4-3-7-5(8-4)6(9)10;/h3H,2H2,1H3,(H,7,8)(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCZOBQPMNGHBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N1)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.60 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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